molecular formula C15H14N2O2S2 B10923120 N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

Cat. No.: B10923120
M. Wt: 318.4 g/mol
InChI Key: PXUAESKFJRDGQL-UHFFFAOYSA-N
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Description

N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE is a synthetic organic compound that features a thiazole ring substituted with dimethyl groups and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Coupling with Naphthalenesulfonamide: The final step involves coupling the thiazole derivative with naphthalenesulfonamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a thiazole ring with dimethyl groups and a naphthalenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14N2O2S2

Molecular Weight

318.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C15H14N2O2S2/c1-10-11(2)20-15(16-10)17-21(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,16,17)

InChI Key

PXUAESKFJRDGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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